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Compound of Interest

Compound Name: 4-Methoxybenzene-1,3-diol

Cat. No.: B119832

Introduction: Unveiling the Potential of 4-
Methoxyresorcinol

4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a phenolic compound of
significant interest to the scientific community, particularly for researchers, scientists, and
professionals in drug development. Its unique chemical structure, featuring both hydroxyl and
methoxy functional groups on a benzene ring, imparts a range of physicochemical properties
that make it a valuable building block in organic synthesis and a promising candidate in
medicinal chemistry. This guide provides a comprehensive overview of the core
physicochemical characteristics of 4-methoxyresorcinol, offering both foundational knowledge
and practical insights for its application in a research and development setting.

Recent studies have highlighted the potential of 4-methoxyresorcinol and its derivatives in
various therapeutic areas. For instance, it has been investigated for its anticancer activities,
with studies showing moderate efficacy against cell lines such as MCF-7, MDA-MB-231, and
LNCaP.[1] Furthermore, the resorcinol scaffold is a well-known pharmacophore, and its
derivatives have been explored as potent tyrosinase inhibitors, suggesting applications in
dermatology and for treating hyperpigmentation disorders. The meta-dihydroxy arrangement in
resorcinols confers resistance to oxidation by tyrosinase while still allowing for favorable
interactions with the enzyme's copper ions.[1] This technical guide will delve into the essential
physicochemical parameters that govern the behavior and reactivity of 4-methoxyresorcinol,

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b119832?utm_src=pdf-interest
https://www.researchgate.net/publication/398856974_In_Vitro_Evaluation_of_4-Methoxyresorcinol_and_Kaempferol_7-ORutinoside_and_Their_Radioiodinated_Derivatives_in_MCF-7_MDA-MB-231_and_LNCaP_Cell_Lines
https://www.researchgate.net/publication/398856974_In_Vitro_Evaluation_of_4-Methoxyresorcinol_and_Kaempferol_7-ORutinoside_and_Their_Radioiodinated_Derivatives_in_MCF-7_MDA-MB-231_and_LNCaP_Cell_Lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

providing a solid foundation for its strategic use in the design and synthesis of novel
therapeutic agents.

Core Physicochemical Properties: A Quantitative
Overview

The utility of a chemical entity in drug design and development is fundamentally linked to its
physicochemical properties. These parameters influence its solubility, absorption, distribution,
metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key
physicochemical properties of 4-methoxyresorcinol are summarized in the table below, followed
by a detailed discussion of each.

Property Value Source(s)
Molecular Formula C7HsOs [2][3][4][5]
Molecular Weight 140.14 g/mol [21[31[41[5]
Appearance Yellow Qil / Solid [5]

Very Dark Red to Very Dark
Color ) [5]
Brown (Solid)

Melting Point 66 °C [5]
Boiling Point 123-125 °C at 1.5 Torr [5]
Density 1.270 + 0.06 g/cm3 (Predicted) [5]
pKa 9.76 £ 0.10 (Predicted) [5]
N Slightly soluble in DMSO and
Solubility [5]
Methanol

Structural and Molecular Characteristics

4-Methoxyresorcinol possesses the chemical structure 4-methoxybenzene-1,3-diol. Its
identity is unambiguously confirmed by the following identifiers:

« CAS Number: 6100-60-3[2][3][5]
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e InChl: 1S/C7H803/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3[4][5]
« InChIKey: GPJJASIJVRXZFI-UHFFFAOY SA-N[4][5]
e SMILES: COclccc(O)cclO[4][5]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5
[label="C"]; C6 [label="C"]; O1 [label="0"]; O2 [label="0"]; O3 [label="0"]; C7 [label="C"]; H1
[label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7
[label="H"]; H8 [label="H"];

/l Edges for the bonds C1 --C2; C2--C3;C3--C4;C4--C5;C5--C6;C6--C1;C1--01;01
-- H1; C3 -- 02; 02 -- H2; C4 -- O3; O3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C2 -- H6; C5 -- H7,
C6 -- H8;

} 4-Methoxyresorcinol Structure

Melting and Boiling Points: Indicators of Purity and
Intermolecular Forces

The melting point of a solid is a critical indicator of its purity. For 4-methoxyresorcinol, a sharp
melting point at 66 °C suggests a high degree of purity.[5] The boiling point, recorded as 123-
125 °C at a reduced pressure of 1.5 Torr, is another important physical constant that provides
information about the compound's volatility and the strength of its intermolecular forces.[5]

Acidity (pKa): A Key Determinant of lonization and
Biological Activity

The predicted pKa of 9.76 £ 0.10 for 4-methoxyresorcinol indicates that it is a weak acid, a
characteristic feature of phenolic compounds.[5] The pKa value is crucial for predicting the
ionization state of the molecule at a given pH, which in turn influences its solubility, membrane
permeability, and interaction with biological targets. In a physiological environment with a pH of
approximately 7.4, 4-methoxyresorcinol will exist predominantly in its neutral, protonated form.

Solubility Profile: Guiding Formulation and Experimental
Design
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The solubility of 4-methoxyresorcinol is reported as "slightly soluble" in dimethyl sulfoxide
(DMSO) and methanol.[5] This information is vital for researchers when preparing solutions for
in vitro assays, analytical testing, and synthetic reactions. The amphiphilic nature of the
molecule, with its polar hydroxyl groups and a more nonpolar methoxy and benzene ring,
dictates its solubility in various solvents.

Experimental Protocols for Physicochemical
Characterization

To ensure the scientific integrity and reproducibility of research, it is essential to employ
standardized and validated experimental protocols for determining the physicochemical
properties of a compound. This section outlines detailed methodologies for the characterization
of 4-methoxyresorcinol.

Synthesis of 4-Methoxyresorcinol

A common synthetic route to 4-methoxyresorcinol starts from isovanillin (3-hydroxy-4-
methoxybenzaldehyde).[5]

Materials:

« Isovanillin

e Dry chloroform

e Performic acid

e Alcoholic potassium hydroxide solution (10%)
¢ Agueous ethanol (80%)

 Dilute hydrochloric acid

e Ether

e Anhydrous sodium sulfate

Procedure:
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Dissolve isovanillin (10 g, 0.066 mole) in dry chloroform (100 ml) and cool the solution to
0°C.

Add performic acid dropwise to the vigorously stirred solution. Monitor the reaction progress
using thin-layer chromatography (TLC).

Once the isovanillin is consumed, stir the mixture for an additional 3 hours and then remove
the solvent in vacuo.

Treat the resulting formate of isovanillin with a 10% alcoholic potassium hydroxide solution
until the solution is alkaline.

Reflux the reaction mixture for 1 hour with a 10% solution of potassium hydroxide in 80%
agueous ethanol.

Remove the solvent in vacuo and acidify the remaining solution with dilute hydrochloric acid.
Extract the aqueous solution with ether (4 x 100 ml).

Dry the combined ether extracts over anhydrous sodium sulfate and distill to obtain 4-
methoxyresorcinol as an oil, which solidifies on cooling.[5]
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Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of
chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Provides information about the number and types of protons in the molecule and
their neighboring atoms. For 4-methoxyresorcinol, one would expect signals for the aromatic
protons, the hydroxyl protons, and the methoxy protons. The chemical shifts (8) and coupling
constants (J) are characteristic of the molecule's structure.

e 13C NMR: Reveals the number of different carbon environments in the molecule. The
spectrum of 4-methoxyresorcinol would show distinct signals for the aromatic carbons and
the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the
functional groups present in a molecule. The IR spectrum of 4-methoxyresorcinol would be
expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm™1).

C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm™1).

C=C stretching of the aromatic ring (around 1450-1600 cm™1).

C-O stretching of the ether and phenol groups (around 1000-1300 cm™1).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the
electronic transitions within a molecule. Phenolic compounds like 4-methoxyresorcinol typically
exhibit characteristic absorption maxima in the UV region. For reference, 4-methoxyphenol
shows absorption maxima at 222 nm and 282 nm.[6] The exact Amax for 4-methoxyresorcinol
would need to be determined experimentally in a suitable solvent, such as methanol or ethanol.

Applications in Drug Development: A Compound of
Growing Importance
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The unique structural features of 4-methoxyresorcinol make it an attractive scaffold for the
development of new therapeutic agents.

Tyrosinase Inhibition and Dermatological Applications

As a resorcinol derivative, 4-methoxyresorcinol is a promising candidate for the development of
tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a
target for treating hyperpigmentation disorders such as melasma and age spots. The meta-
dihydroxy substitution pattern of resorcinols is known to be crucial for their inhibitory activity, as
it resists oxidation by the enzyme.[1]

Inhibition

/Melanin Synthesis Pathway\

4-Methoxyresorcinol
(Resorcinol Derivative)

Click to download full resolution via product page

Anticancer Potential
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Recent in vitro studies have demonstrated the anticancer potential of 4-methoxyresorcinol. It
has shown moderate activity against breast cancer (MCF-7, MDA-MB-231) and prostate cancer
(LNCaP) cell lines.[1] Furthermore, radioiodinated derivatives of 4-methoxyresorcinol have
shown significant cellular uptake in MCF-7 cells, suggesting its potential as a scaffold for
developing radiopharmaceuticals for cancer diagnosis and therapy.[1]

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions must be observed when handling
4-methoxyresorcinol. Based on available safety data sheets for similar compounds, the
following guidelines should be followed:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

« Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume
hood. Avoid contact with skin and eyes.

e Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

o First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and
seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical
attention.

Conclusion: A Versatile Tool for Scientific
Advancement

4-Methoxyresorcinol is a compound with a rich profile of physicochemical properties that make
it a valuable asset in the fields of organic synthesis and drug discovery. Its potential as a
tyrosinase inhibitor and an anticancer agent warrants further investigation. This technical guide
has provided a comprehensive overview of its key characteristics and the experimental
methodologies for their determination. By understanding and applying this knowledge,
researchers can effectively harness the potential of 4-methoxyresorcinol to drive innovation and
contribute to the development of new and improved therapeutic solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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